Kahweofuran

Overview

Description

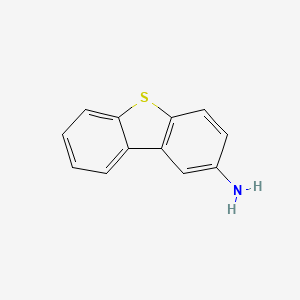

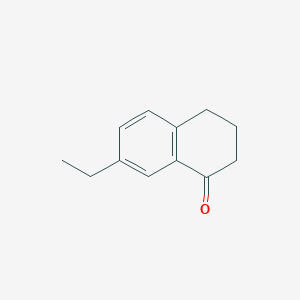

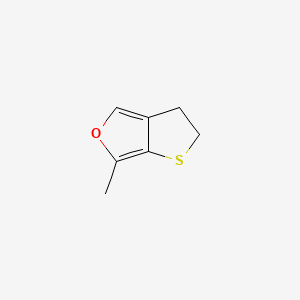

Kahweofuran belongs to the class of organic compounds known as aryl thioethers . It is one of the impact flavors of roasted coffee and possesses a 6-methyl-2,3-dihydrothieno[2,3-c]furan structure .

Synthesis Analysis

The synthesis of Kahweofuran has been achieved through various methods. One approach reported by Buchi’s group involved starting from 3-ketotetrahydro thiophene (2) by acylation and the Grignard reaction followed by acid treatment . Another method reported involved obtaining Kahweofuran from 4,5-dihydrothiophen-3(2H)-one through six steps .Molecular Structure Analysis

Kahweofuran has a molecular formula of C5H7NO . It possesses a 6-methyl-2,3-dihydrothieno[2,3-c]furan structure .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Kahweofuran include acylation, Grignard reaction, and palladium-catalyzed inserting reactions . The key furan formation step was an iodine-mediated cyclization of the alkyne–diol substrate .Physical And Chemical Properties Analysis

Kahweofuran has an average mass of 97.115 Da and a monoisotopic mass of 97.052765 Da . It is a colorless to pale yellow clear liquid .Scientific Research Applications

Rapid Synthesis and Derivatives

- Synthesis Techniques : Kahweofuran was synthesized from 2-acetyl-3-hydroxymethylthiophene using Wilkinson’s catalyst, demonstrating a rapid synthesis method. This process also led to the creation of its derivatives like 4-methyl, 6-ethyl, and 4,6-dimethyl derivatives (Li, Murakami, & Katsumura, 2006).

Odor and Aroma Characteristics

- Odor Misconception : A study revealed that Kahweofuran probably does not possess the intense and ‘violent’ sulfurous odor previously ascribed to it. Instead, trace amounts of thiol compounds might be responsible for the odor attributed to Kahweofuran (King & Knight, 2020).

Pharmacological and Biological Activities

- Anti-Angiogenic and Anti-Inflammatory Properties : Kahweofuran exhibits anti-angiogenic and anti-inflammatory activities. It inhibits angiogenesis and key inflammatory molecules, potentially contributing to its anticancer properties (Cárdenas, Quesada, & Medina, 2011).

- Neuroprotective Effects : It has been shown to protect human dopaminergic neurons from oxidative stress by up-regulating heme oxygenase-1 and activating PI3K and p38/Nrf2 pathways (Hwang & Jeong, 2008).

- Anti-Cancer Potential in Oral Squamous Cancer : Kahweofuran demonstrated anti-cancer effects on oral squamous cell lines through the downregulation of specificity protein 1, inducing apoptotic cell death (Chae, Jeon, & Shim, 2014).

Analytical Techniques

- Quantification in Coffee : Spectrophotometric methods have been developed for the quantification of Kahweofuran in coffee, essential for assessing its levels in different coffee species and preparations (Dias, Alves, & Benassi, 2013).

Future Directions

properties

IUPAC Name |

6-methyl-2,3-dihydrothieno[2,3-c]furan | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8OS/c1-5-7-6(4-8-5)2-3-9-7/h4H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQOKVCDOEDFSAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CO1)CCS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10949512 | |

| Record name | 6-Methyl-2,3-dihydrothieno[2,3-c]furan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10949512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Kahweofuran | |

CAS RN |

26693-24-3 | |

| Record name | Kahweofuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26693-24-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thieno(2,3-c)furan, 2,3-dihydro-6-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026693243 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Methyl-2,3-dihydrothieno[2,3-c]furan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10949512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Kahweofuran | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032922 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is kahweofuran, and why is it important?

A: Kahweofuran is an organic compound belonging to the class of 2,3-dihydrothieno[2,3-c]furans. It is a significant contributor to the complex aroma profile of roasted coffee, despite being odorless in its pure form. [, ] The intriguing aspect of kahweofuran lies in its role as a precursor to other aroma compounds generated during the roasting process, making it a crucial element in developing the overall sensory experience of coffee.

Q2: How is kahweofuran synthesized?

A: Several synthetic routes to kahweofuran have been explored. One approach utilizes 3,4-dihalogenfurans as starting materials, which undergo a series of transformations including lithiation, sulfurization, and cyclization to yield kahweofuran and its alkyl derivatives. [] Another method employs an acyclic unsaturated ester, derived from a Stobbe condensation of α-methylcinnamaldehyde with dimethyl succinate, as the precursor. [, ] This method involves a multi-step synthesis involving a key tetrahydrothiophene intermediate.

Q3: What are the key structural features of kahweofuran?

A: Kahweofuran is characterized by a fused ring system consisting of a furan ring and a thiophene ring, with a dihydrothiophene moiety. The molecular formula of kahweofuran is C8H8OS, and its molecular weight is 152.21 g/mol. [] While spectroscopic data is not extensively discussed in the provided abstracts, the synthesis papers suggest the use of standard techniques like NMR and mass spectrometry to confirm the structure and purity of the synthesized kahweofuran.

Q4: Have any alternative synthesis methods for kahweofuran been developed?

A: Yes, researchers have developed a rapid synthesis method for kahweofuran and its derivatives. [, ] While details about this specific approach are limited in the abstracts, it emphasizes achieving a faster and potentially more efficient synthesis compared to previous methods. This highlights the ongoing efforts to optimize the production of this important coffee aroma compound.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(S)-2-(Pyrrolidin-2-YL)-1H-benzo[D]imidazole](/img/structure/B1581675.png)

![Diacenaphtho[1,2-b:1',2'-d]thiophene](/img/structure/B1581677.png)

![2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B1581681.png)